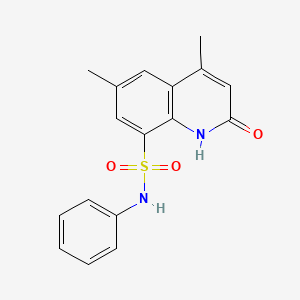

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-oxo-N-phenyl-1H-quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-8-14-12(2)10-16(20)18-17(14)15(9-11)23(21,22)19-13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCJDFXHECQWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC=C3)NC(=O)C=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the phenyl and sulfonamide groups. One common method involves the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of dihydroquinoline derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further research in medicinal chemistry.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Studies have indicated its efficacy in treating various conditions, including cancer and microbial infections. Its mechanism of action involves interfering with cellular processes essential for the survival of cancer cells and pathogens.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, pigments, and other industrial products.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide exerts its effects involves multiple molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide | 1269277-75-9 | C₁₇H₁₆N₂O₃S | 328.39 | 4,6-dimethyl; N-phenyl sulfonamide at C8 |

| N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide | 1269089-86-2 | C₁₃H₁₆N₂O₃S | 280.34 | 4-methyl; N-isopropyl sulfonamide at C6 |

| N-{6-chloro-4,4-dimethyl-2-[3-(2-oxo-oxazolidin-3-yl)-phenyl]-1,2,3,4-tetrahydro-quinoline-8-carbonyl}-methanesulfonamide | Not provided | Complex* | Not provided | 6-chloro; 4,4-dimethyl; tetrahydroquinoline; oxazolidinone-phenyl substituent |

*Note: The third compound’s molecular formula is inferred to include additional functional groups (e.g., chloro, oxazolidinone, and methanesulfonamide).

Key Observations:

Substituent Position and Type: The target compound has dual methyl groups (4,6-dimethyl) and a phenyl sulfonamide at position 8, whereas N-isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has a single methyl group (4-methyl) and an isopropyl sulfonamide at position 6 . The third compound features a chloro group, 4,4-dimethyl substitution, and a tetrahydroquinoline core (saturated ring), which contrasts with the dihydroquinoline (partially unsaturated) structure of the target compound .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (328.39 vs. 280.34) and N-phenyl group suggest increased lipophilicity compared to the N-isopropyl analog, which may influence membrane permeability and metabolic stability . The third compound’s chloro and oxazolidinone groups likely reduce solubility due to increased hydrophobicity and steric effects .

Purity :

- Both the target compound and the N-isopropyl analog are reported with 97% purity , indicating comparable synthetic optimization .

Biological Activity

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N2O3S. Its structure includes a quinoline core with specific substitutions that contribute to its biological activity. The presence of the sulfonamide group is particularly significant as it enhances the compound's solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study highlighted that related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication and transcription .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.0017 μM |

| Related Compound A | S. aureus | 0.0025 μM |

| Related Compound B | Pseudomonas aeruginosa | 0.0050 μM |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A related derivative was shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that similar compounds could be effective in managing conditions characterized by excessive inflammation, such as acute lung injury and sepsis .

Case Study: In Vivo Anti-inflammatory Effects

A study evaluated the effects of a quinoline derivative in a mouse model of LPS-induced acute lung injury. The results demonstrated significant improvements in lung pathology and reduced inflammation markers in treated mice compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound interacts with bacterial DNA gyrase, preventing DNA replication.

- Cytokine Modulation : It inhibits the activation of NF-kB pathways, leading to decreased production of inflammatory cytokines.

- Cellular Uptake : The sulfonamide group enhances cellular uptake and bioavailability.

Pharmacokinetics

Preliminary studies suggest favorable pharmacokinetic properties for related compounds, including a half-life conducive to therapeutic use and moderate bioavailability. These characteristics are essential for developing effective treatment regimens .

Q & A

Q. What in silico models predict the compound’s ADMET profile?

- Methodological Answer : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). MD simulations (GROMACS) assess membrane permeability. Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Applications in Drug Development

Q. What scaffold modifications enhance selectivity for cancer vs. normal cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.